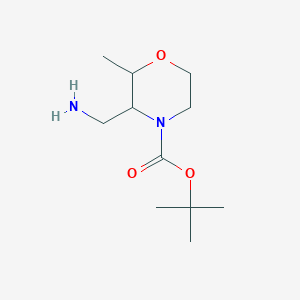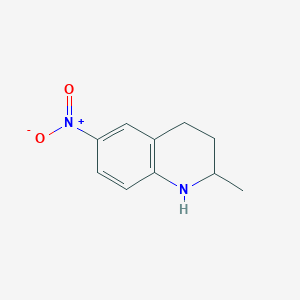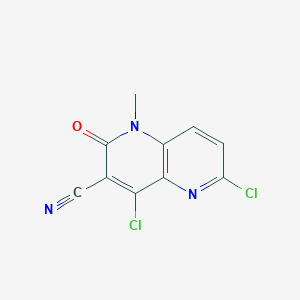
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a pyridine ring, which is known for its biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-oxo-2-(pyridin-4-yl)acetate.
Reduction: Formation of ethyl 2-hydroxy-2-(piperidin-4-yl)acetate.
Substitution: Formation of ethyl 2-chloro-2-(pyridin-4-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-pyridylacetate: Similar structure but lacks the hydroxyl group.
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride: Similar structure but with the hydroxyl group at a different position on the pyridine ring.
Uniqueness
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can influence its reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H12ClNO3 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-2-pyridin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-13-9(12)8(11)7-3-5-10-6-4-7;/h3-6,8,11H,2H2,1H3;1H |
InChI-Schlüssel |
GSDJCBXGPLYPKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=NC=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








propanoic acid](/img/structure/B12947126.png)
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)

![2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)


![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)

